molecular formula C28H27N5O3S B10946054 (2E)-2-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methylene]-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-D][1,3,5]benzoxadiazocine-13-carboxamide

(2E)-2-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methylene]-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-D][1,3,5]benzoxadiazocine-13-carboxamide

Cat. No.: B10946054
M. Wt: 513.6 g/mol
InChI Key: BPOUFZVDYHXYGV-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2E)-2-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methylene]-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-D][1,3,5]benzoxadiazocine-13-carboxamide” is a complex organic molecule that features a variety of functional groups and heterocyclic structures. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyrazole ring, the thiazolo[2,3-D][1,3,5]benzoxadiazocine core, and the final coupling reactions. Each step would require specific reagents, catalysts, and conditions such as temperature and pH control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Conditions would vary depending on the specific reaction but could include solvents like dichloromethane or ethanol, and temperatures ranging from -78°C to reflux.

Major Products

The major products would depend on the specific reactions performed but could include derivatives with modified functional groups or additional substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industry, it might find applications in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic molecules with pyrazole or thiazole rings, such as:

  • 1-Phenyl-3-methyl-5-pyrazolone
  • Thiazole-4-carboxamide derivatives

Uniqueness

What sets this compound apart could be its specific combination of functional groups and ring structures, which might confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C28H27N5O3S

Molecular Weight

513.6 g/mol

IUPAC Name

(13E)-13-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-9-methyl-N-(2-methylphenyl)-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxamide

InChI

InChI=1S/C28H27N5O3S/c1-5-32-17(3)18(15-29-32)14-22-26(35)33-24-19-11-7-9-13-21(19)36-28(4,31-27(33)37-22)23(24)25(34)30-20-12-8-6-10-16(20)2/h6-15,23-24H,5H2,1-4H3,(H,30,34)/b22-14+

InChI Key

BPOUFZVDYHXYGV-HYARGMPZSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/2\C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)NC6=CC=CC=C6C)C

Canonical SMILES

CCN1C(=C(C=N1)C=C2C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)NC6=CC=CC=C6C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.